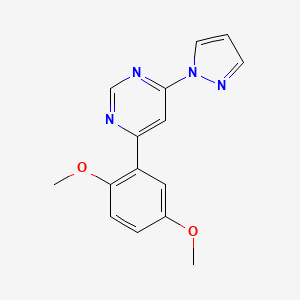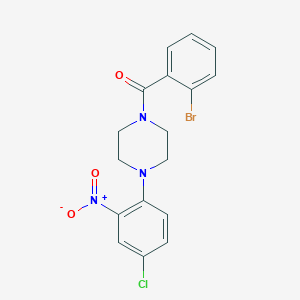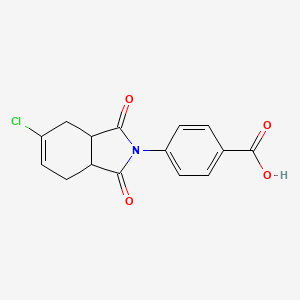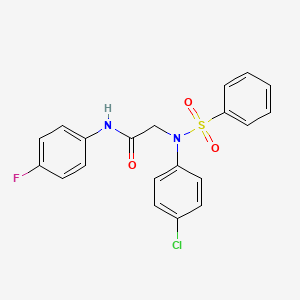
4-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)pyrimidine, also known as PDP, is a novel compound that has gained significant attention in the field of scientific research. PDP is a pyrimidine derivative that has shown potential in various biological applications due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of 4-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)pyrimidine involves the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. This compound has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immunity.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. This compound has been shown to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are indicators of oxidative stress. This compound has also been found to increase the levels of glutathione (GSH), an antioxidant that protects cells from oxidative damage. In addition, this compound has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Avantages Et Limitations Des Expériences En Laboratoire
4-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)pyrimidine has several advantages for lab experiments, including its easy synthesis method, low cost, and high purity. However, this compound also has some limitations, including its low solubility in water, which limits its use in aqueous solutions. In addition, this compound has not been extensively studied in vivo, which limits its potential applications in animal models.
Orientations Futures
There are several future directions for the research and development of 4-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)pyrimidine. One potential direction is to investigate the potential of this compound as a therapeutic agent for cancer and neurological disorders. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in animal models to determine its efficacy and safety. Additionally, the development of this compound analogs with improved solubility and bioavailability could expand its potential applications in scientific research.
Conclusion:
In conclusion, this compound is a novel compound that has shown potential in various scientific research applications. The synthesis method of this compound has been optimized to improve yield and purity. This compound has been found to have various biochemical and physiological effects, including reducing oxidative stress and inflammation. This compound has several advantages for lab experiments, including its easy synthesis method and low cost. However, this compound also has some limitations, including its low solubility in water and limited in vivo studies. There are several future directions for the research and development of this compound, including investigating its potential as a therapeutic agent and developing this compound analogs with improved properties.
Méthodes De Synthèse
The synthesis of 4-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)pyrimidine involves the reaction of 2,5-dimethoxybenzaldehyde with 4-aminoantipyrine in the presence of acetic acid and acetic anhydride. The resulting intermediate is then reacted with guanidine hydrochloride to produce this compound. The synthesis method of this compound has been optimized to improve yield and purity.
Applications De Recherche Scientifique
4-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)pyrimidine has shown potential in various scientific research applications, including cancer treatment, neurological disorders, and infectious diseases. This compound has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, this compound has been found to have antimicrobial activity against various bacterial and fungal strains.
Propriétés
IUPAC Name |
4-(2,5-dimethoxyphenyl)-6-pyrazol-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c1-20-11-4-5-14(21-2)12(8-11)13-9-15(17-10-16-13)19-7-3-6-18-19/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKAVPLPLGBLLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC(=NC=N2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1-methyl-1H-benzimidazol-2-yl)methoxy]-4-phenylphthalazine](/img/structure/B5109416.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-[(2,4-dimethylphenoxy)acetyl]piperazine](/img/structure/B5109425.png)


![4-{[3-(hydroxymethyl)-1-piperidinyl]methyl}-2-methoxy-6-nitrophenol](/img/structure/B5109434.png)
![2,4-dichloro-1-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5109438.png)
![N-(2-phenylethyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5109449.png)
![2-ethoxyethyl 2-{[3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5109457.png)


![5-ethyl-N-[1-(4-pyridinyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5109477.png)

![2-{[3-(hydroxymethyl)-1-piperidinyl]methyl}-4-nitrophenol](/img/structure/B5109484.png)